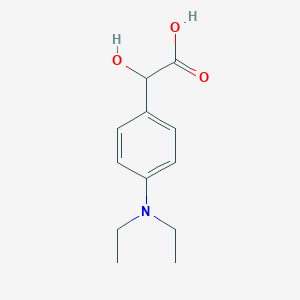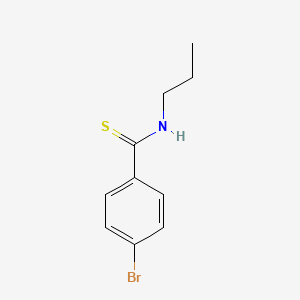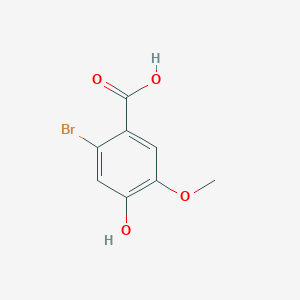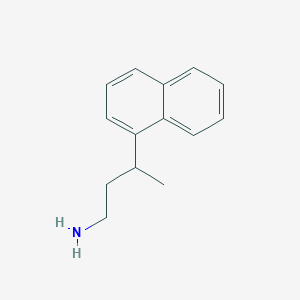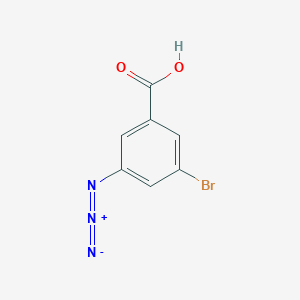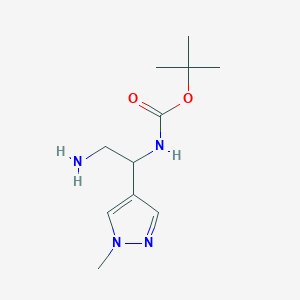![molecular formula C6H9N3O B13580464 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. In biology, it is used as a probe to study biochemical pathways and molecular interactions. In industry, it can be utilized as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share a similar fused ring system but differ in their specific ring structures and substituents
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H9N3O/c1-9-6-5(4-8-9)7-2-3-10-6/h4,7H,2-3H2,1H3 |
InChI Key |
KGKKTCVNWRHJQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
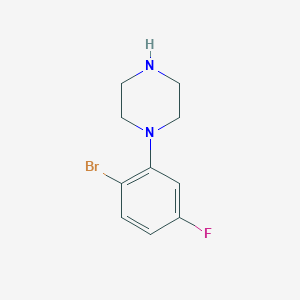
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
